molecular formula C10H7Cl2NO B3371342 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole CAS No. 678165-08-7

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole

Cat. No. B3371342
CAS RN: 678165-08-7
M. Wt: 228.07 g/mol
InChI Key: BLLYYQSEGWXQDC-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole (CMC2C1O) is an organic compound belonging to the oxazole family. It is widely used in research and development, particularly in the field of medicinal chemistry. CMC2C1O is a versatile platform for the synthesis of a wide variety of compounds, including those with potential therapeutic applications. The synthesis of CMC2C1O is relatively simple and inexpensive, making it an attractive choice for laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole serves as a reactive scaffold for synthetic chemistry, enabling the preparation of a variety of substituted oxazoles. Its chloromethyl group participates in substitution reactions, leading to the formation of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. Such transformations highlight its utility in creating diverse molecular architectures, which can be foundational for further chemical exploration or for the synthesis of compounds with potential biological activity (Patil & Luzzio, 2016).

Coordination Chemistry

The oxazole ring, including derivatives like 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole, finds application in coordination chemistry, particularly as ligands in transition metal complexes. These complexes are of interest for their potential in catalysis, including asymmetric synthesis, where the oxazole-derived ligands can impart chirality to the metal center and influence the outcome of catalytic reactions (Gómez, Muller, & Rocamora, 1999).

Biological Activity Studies

While maintaining focus away from direct drug use and dosage, oxazole derivatives, including those related to 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole, have been investigated for their biological activities. This includes studies into their potential as anticancer and antimicrobial agents, where the oxazole core is often a key structural feature contributing to the activity. Research in this area involves synthesizing oxazole-containing compounds and evaluating their efficacy against various cancer cell lines or microbial species (Katariya, Vennapu, & Shah, 2021).

Optoelectronic and Materials Science

The unique electronic structure of oxazoles, including 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole, makes them candidates for exploration in materials science, particularly in the development of optoelectronic devices. Their ability to engage in electronic interactions and facilitate charge transfer can be harnessed in designing compounds for use in light-emitting diodes, photovoltaic cells, or as components of electronic materials (Murthy et al., 2013).

properties

IUPAC Name

4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLYYQSEGWXQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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